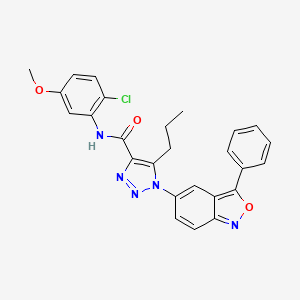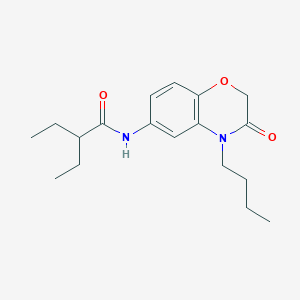![molecular formula C24H24N2O3 B11312894 1-[2-(4-methoxybenzyl)-1H-benzimidazol-1-yl]-3-phenoxypropan-2-ol](/img/structure/B11312894.png)
1-[2-(4-methoxybenzyl)-1H-benzimidazol-1-yl]-3-phenoxypropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-[(4-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-3-PHENOXYPROPAN-2-OL is a complex organic compound that features a benzodiazole core linked to a phenoxypropanol moiety
Méthodes De Préparation
The synthesis of 1-{2-[(4-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-3-PHENOXYPROPAN-2-OL typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodiazole Core: This can be achieved by condensing o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.
Attachment of the Methoxyphenyl Group: The benzodiazole core is then reacted with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate to introduce the methoxyphenyl group.
Formation of the Phenoxypropanol Moiety: The final step involves the reaction of the intermediate with phenoxypropanol under basic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts and controlled reaction environments.
Analyse Des Réactions Chimiques
1-{2-[(4-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-3-PHENOXYPROPAN-2-OL can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzodiazole ring can be reduced under hydrogenation conditions to form a dihydrobenzodiazole derivative.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-{2-[(4-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-3-PHENOXYPROPAN-2-OL has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its benzodiazole core.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-{2-[(4-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-3-PHENOXYPROPAN-2-OL involves its interaction with specific molecular targets. The benzodiazole core can interact with various enzymes or receptors, modulating their activity. The phenoxypropanol moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-{2-[(4-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-3-PHENOXYPROPAN-2-OL include:
1-{2-[(4-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-3-ETHOXYPROPAN-2-OL: This compound has an ethoxy group instead of a phenoxy group, which may alter its chemical properties and biological activity.
1-{2-[(4-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-3-PHENOXYETHANOL: This compound has an ethanol moiety instead of a propanol moiety, which may affect its solubility and reactivity.
The uniqueness of 1-{2-[(4-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-3-PHENOXYPROPAN-2-OL lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C24H24N2O3 |
|---|---|
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
1-[2-[(4-methoxyphenyl)methyl]benzimidazol-1-yl]-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C24H24N2O3/c1-28-20-13-11-18(12-14-20)15-24-25-22-9-5-6-10-23(22)26(24)16-19(27)17-29-21-7-3-2-4-8-21/h2-14,19,27H,15-17H2,1H3 |
Clé InChI |
UYIDDXCKLIHCPL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CC(COC4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11312814.png)
![(5-Phenyl-1,2-oxazol-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11312843.png)
![4-({[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}amino)butanoic acid](/img/structure/B11312845.png)
![N-[2-phenyl-2-(pyrrolidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11312851.png)
![4-({2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid](/img/structure/B11312852.png)
![N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B11312856.png)
![N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}propanamide](/img/structure/B11312858.png)
![6-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11312862.png)
![N-(3-Chloro-4-fluorophenyl)-5-[4-methoxy-3-(methylsulfamoyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B11312878.png)


![2-(4-chloro-3-methylphenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B11312889.png)
![4-ethoxy-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11312900.png)
![N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B11312903.png)
